3-Furyl-(3-methoxyphenyl)methanol
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Overview
Description
3-Furyl-(3-methoxyphenyl)methanol: is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . It features a furan ring and a methoxyphenyl group connected via a methanol moiety. This compound is often used as a versatile small molecule scaffold in research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furyl-(3-methoxyphenyl)methanol typically involves the reaction of 3-furylmethanol with 3-methoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product after purification .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Furyl-(3-methoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the furan and methoxyphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: 3-Furyl-(3-methoxyphenyl)methanol is used as a building block in organic synthesis, facilitating the creation of more complex molecules .
Biology and Medicine: The compound’s structural features make it a candidate for drug discovery and development, particularly in the design of molecules with potential therapeutic effects.
Industry: In industrial applications, it serves as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action for 3-Furyl-(3-methoxyphenyl)methanol depends on its specific applicationThese interactions can modulate biological pathways or chemical reactions, leading to the desired effects .
Comparison with Similar Compounds
3-Furylmethanol: Lacks the methoxyphenyl group, making it less versatile in certain applications.
3-Methoxybenzyl alcohol: Lacks the furan ring, which can limit its reactivity and applications.
Uniqueness: 3-Furyl-(3-methoxyphenyl)methanol’s combination of a furan ring and a methoxyphenyl group provides unique reactivity and versatility, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
furan-3-yl-(3-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-14-11-4-2-3-9(7-11)12(13)10-5-6-15-8-10/h2-8,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFQREDZCHNFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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